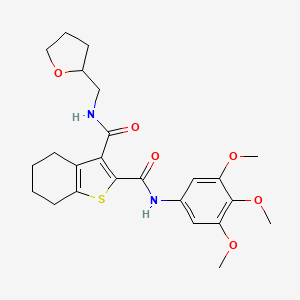

N~3~-(tetrahydro-2-furanylmethyl)-N~2~-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2,3-dicarboxamide

Description

This compound, with the molecular formula C₂₄H₂₆N₂O₆S (average mass: 470.540 g/mol), features a benzothiophene core substituted with two carboxamide groups. The N³ position is modified with a tetrahydrofuran-2-ylmethyl moiety, while the N² position carries a 3,4,5-trimethoxyphenyl group . Its structural uniqueness lies in the combination of a lipophilic benzothiophene ring and polar substituents, which may enhance both membrane permeability and target binding affinity. The CAS registry number is 690668-15-6, and its IUPAC name is systematically defined to reflect these substituents .

Properties

Molecular Formula |

C24H30N2O6S |

|---|---|

Molecular Weight |

474.6 g/mol |

IUPAC Name |

3-N-(oxolan-2-ylmethyl)-2-N-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2,3-dicarboxamide |

InChI |

InChI=1S/C24H30N2O6S/c1-29-17-11-14(12-18(30-2)21(17)31-3)26-24(28)22-20(16-8-4-5-9-19(16)33-22)23(27)25-13-15-7-6-10-32-15/h11-12,15H,4-10,13H2,1-3H3,(H,25,27)(H,26,28) |

InChI Key |

ANAMUVJDFYJMHM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=C(C3=C(S2)CCCC3)C(=O)NCC4CCCO4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(tetrahydro-2-furanylmethyl)-N~2~-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2,3-dicarboxamide typically involves multiple steps, starting with the preparation of the benzothiophene coreThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

N~3~-(tetrahydro-2-furanylmethyl)-N~2~-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2,3-dicarboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated version of the original compound.

Scientific Research Applications

N~3~-(tetrahydro-2-furanylmethyl)-N~2~-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2,3-dicarboxamide has several scientific research applications:

Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology: It may have potential as a biochemical probe or as a starting point for developing new bioactive compounds.

Medicine: Research may explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N3-(tetrahydro-2-furanylmethyl)-N~2~-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2,3-dicarboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved may include signal transduction, gene expression modulation, or metabolic regulation.

Comparison with Similar Compounds

Key Observations:

Trimethoxyphenyl Group: The target compound shares the N² 3,4,5-trimethoxyphenyl group with the analog in , a motif known for enhancing interactions with tubulin in anticancer agents (e.g., combretastatin analogs) .

Tetrahydrofuran vs. Methoxyethyl : The tetrahydrofuranmethyl group in the target compound may confer better metabolic stability compared to the methoxyethyl group in , as cyclic ethers often resist oxidative degradation.

Piperazine vs.

Physicochemical Properties

Table 2: Comparative Physicochemical Properties

| Property | Target Compound | Analog | Analog | Analog |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 470.54 | 477.55 | 428.53 | 493.58 |

| LogP (Predicted) | ~3.2 | ~2.8 | ~2.5 | ~4.1 |

| Hydrogen Bond Donors | 2 | 3 | 2 | 2 |

| Hydrogen Bond Acceptors | 6 | 7 | 5 | 5 |

Key Insights:

- The target compound’s moderate LogP (~3.2) balances lipophilicity and solubility, favoring oral bioavailability.

- Higher hydrogen bond acceptors in may increase solubility but reduce blood-brain barrier penetration.

Biological Activity

N~3~-(tetrahydro-2-furanylmethyl)-N~2~-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2,3-dicarboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, synthesis methods, and structure-activity relationships (SAR).

Chemical Structure

The compound's molecular formula is C₁₅H₂₂N₂O₅. Its structure can be represented in various formats including SMILES and InChI strings:

- SMILES : COC1=CC(=CC(=C1OC)OC)NC(=O)NCC2CCCO2

- InChI : InChI=1S/C15H22N2O5/c1-19-12-7-10(8-13(20-2)14(12)21-3)17-15(18)16-9-11-5-4-6-22-11/h7-8,11H,4-6,9H2,1-3H3,(H2,16,17,18)

Biological Activity Overview

The biological activity of this compound has been explored primarily through predictive models and experimental studies. The following key activities have been reported:

- Cytostatic Activity : Compounds related to benzothiophene derivatives exhibit cytostatic effects against various cancer cell lines. The azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene have shown promising results in inhibiting cell proliferation in vitro .

- Antitubercular and Anti-inflammatory Properties : The synthesized azomethine derivatives have demonstrated significant antitubercular and anti-inflammatory activities. These findings indicate the potential for further development in treating infectious diseases and inflammatory conditions .

- Structure–Activity Relationship (SAR) : Studies suggest that the presence of specific substituents on the aromatic core influences the biological activity of these compounds. For instance, the introduction of methoxy groups has been linked to enhanced potency against target cells .

Research Findings

Case Studies

Several case studies have explored the synthesis and biological evaluation of related compounds:

- Case Study 1 : A series of azomethine derivatives were synthesized from aromatic aldehydes and 2-amino derivatives of benzothiophene. The resulting compounds were tested for cytotoxicity against various cancer cell lines with promising results indicating their potential as anticancer agents.

- Case Study 2 : A pharmacological evaluation showed that certain derivatives exhibited significant anti-inflammatory effects in rodent models. This study highlighted the importance of substituent variations in enhancing therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.